molecular formula C10H11NO B14744585 1-(2-Pyridinyl)-4-penten-1-one

1-(2-Pyridinyl)-4-penten-1-one

Cat. No.: B14744585
M. Wt: 161.20 g/mol
InChI Key: BFMCJGKHMJACTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridinyl)-4-penten-1-one is an organic compound that features a pyridine ring attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridinyl)-4-penten-1-one typically involves the reaction of 2-pyridylmagnesium bromide with 4-penten-1-one under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The mixture is then subjected to reflux conditions to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and crystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyridinyl)-4-penten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Pyridine carboxylic acids.

    Reduction: Pyridine alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Pyridinyl)-4-penten-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Pyridinyl)-4-penten-1-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-pyridin-2-ylpent-4-en-1-one

InChI

InChI=1S/C10H11NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h2,4-6,8H,1,3,7H2

InChI Key

BFMCJGKHMJACTO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.